molecular formula C21H23NO4 B1372709 1-Boc-4-benzyloxy-3-hydroxymethylindole CAS No. 914349-09-0

1-Boc-4-benzyloxy-3-hydroxymethylindole

Cat. No.: B1372709
CAS No.: 914349-09-0
M. Wt: 353.4 g/mol
InChI Key: SRIUXQDQJCAGOQ-UHFFFAOYSA-N
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Description

1-Boc-4-benzyloxy-3-hydroxymethylindole is a chemical compound with the molecular formula C21H23NO4. It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the fourth position, and a hydroxymethyl group at the third position of the indole ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole typically involves multiple steps:

    Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the fourth position of the indole ring through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected indole with benzyl bromide in the presence of a base like potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group is introduced at the third position of the indole ring through a formylation reaction followed by reduction.

Chemical Reactions Analysis

1-Boc-4-benzyloxy-3-hydroxymethylindole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxylic acid derivative, while deprotection of the Boc group yields the free indole.

Scientific Research Applications

1-Boc-4-benzyloxy-3-hydroxymethylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-benzyloxy-3-hydroxymethylindole is not well-documented, but its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The indole ring structure is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The presence of the Boc, benzyloxy, and hydroxymethyl groups may modulate these interactions, leading to specific biological effects .

Comparison with Similar Compounds

1-Boc-4-benzyloxy-3-hydroxymethylindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in the combination of the Boc, benzyloxy, and hydroxymethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIUXQDQJCAGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654323
Record name tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-09-0
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-hydroxymethylindole, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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